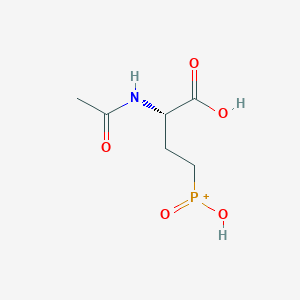
trans-Aconitic Acid Trimethyl Ester
Übersicht
Beschreibung
Trans-Aconitic Acid Trimethyl Ester is a protected form of trans-Aconitic acid . It plays an important role as an antimicrobial agent that blocks the transformation of Leishmania donovani amastigotes to prostigotes . It is also used in the synthesis of aconitate esters .
Synthesis Analysis
A new one-step method for the synthesis of the trimethyl ester of trans-aconitic acid has been developed . This method involves the catalytic trimerization of carbomethoxycarbene generated from methyl diazoacetate .Molecular Structure Analysis
The molecular formula of trans-Aconitic Acid Trimethyl Ester is C9H12O6 . The structure is also available as a 2d Mol file .Chemical Reactions Analysis
The aza-Michael addition reaction between primary amines and trans-trimethyl aconitate can be considered a click-reaction; it proceeds quantitatively within minutes under ambient conditions and follows the principles of green chemistry .Physical And Chemical Properties Analysis
The CAS Number of trans-Aconitic Acid Trimethyl Ester is 4271-99-2 . The molecular weight is 216.19 .Wissenschaftliche Forschungsanwendungen
Synthesis of Bio-based Polymers
trans-Aconitic Acid Trimethyl Ester: is utilized in the synthesis of bio-based polymers. Its structure, featuring multiple carboxylate groups, makes it an excellent monomer for creating polymers with desirable properties such as biodegradability and biocompatibility .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of various drugs. Its ability to undergo different chemical reactions allows for the development of novel pharmaceutical agents .
Food Industry Applications
The ester is explored for its potential as a food additive, particularly as a preservative due to its antimicrobial properties. It could extend the shelf life of perishable food products .
Organic Synthesis
trans-Aconitic Acid Trimethyl Ester: is a valuable reagent in organic synthesis. It can be used to introduce the aconitic acid moiety into larger, more complex molecules, which is useful in the synthesis of natural products and other specialized chemicals .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis to help identify and quantify similar compounds in various samples .
Material Science
The ester is investigated for its role in the development of advanced materials. For example, it can act as a cross-linking agent in polymer matrices, enhancing the mechanical strength and thermal stability of materials .
Environmental Science
Researchers are studying the use of trans-Aconitic Acid Trimethyl Ester in environmental science, particularly in the bioremediation of contaminated sites. Its chemical structure may help in the breakdown of pollutants .
Agricultural Chemistry
In agricultural chemistry, the compound’s potential as a natural herbicide or pesticide is being examined. Its organic nature could offer a safer alternative to traditional, synthetic agrochemicals .
Wirkmechanismus
Zukünftige Richtungen
The aza-Michael addition reaction between primary amines and trans-trimethyl aconitate can be considered a click-reaction . This reaction is a toolbox for the generation of renewable monomers and, in turn, polymers with tunable physiological properties . Therefore, there is potential for future research and development in this area .
Eigenschaften
IUPAC Name |
trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIBGWGBBQGPZ-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C(=C\C(=O)OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346359 | |
| Record name | Trimethyl (E)-Aconitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Aconitic Acid Trimethyl Ester | |
CAS RN |
4271-99-2 | |
| Record name | Trimethyl (E)-Aconitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B143080.png)
![Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143081.png)










